4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
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Overview
Description
4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxyphenyl group, a trifluoromethylphenyl group, and a dihydropyrimido[1,2-a]benzimidazole core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide typically involves multiple steps, including the formation of the dihydropyrimido[1,2-a]benzimidazole core and the subsequent introduction of the methoxyphenyl and trifluoromethylphenyl groups. Common synthetic routes may involve:
Formation of the Core Structure: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Functional Groups: The methoxyphenyl and trifluoromethylphenyl groups are introduced through reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups or the core structure.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can be used to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium catalysts for coupling reactions). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used
Scientific Research Applications
4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dihydropyrimido[1,2-a]benzimidazole derivatives with different substituents. Examples include:
- 4-(4-hydroxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
- 4-(4-chlorophenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide
Uniqueness
The uniqueness of 4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide lies in its specific combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C26H21F3N4O2 |
---|---|
Molecular Weight |
478.5 g/mol |
IUPAC Name |
4-(4-methoxyphenyl)-2-methyl-N-[3-(trifluoromethyl)phenyl]-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide |
InChI |
InChI=1S/C26H21F3N4O2/c1-15-22(24(34)31-18-7-5-6-17(14-18)26(27,28)29)23(16-10-12-19(35-2)13-11-16)33-21-9-4-3-8-20(21)32-25(33)30-15/h3-14,23H,1-2H3,(H,30,32)(H,31,34) |
InChI Key |
LMNOQNQBQYQHJX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC=C(C=C4)OC)C(=O)NC5=CC=CC(=C5)C(F)(F)F |
Origin of Product |
United States |
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